molecular formula C20H24N2O2S B4069625 N-isobutyl-2-({[(4-methylphenyl)thio]acetyl}amino)benzamide

N-isobutyl-2-({[(4-methylphenyl)thio]acetyl}amino)benzamide

Cat. No. B4069625
M. Wt: 356.5 g/mol
InChI Key: GACGHAXTXSKSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-2-({[(4-methylphenyl)thio]acetyl}amino)benzamide, also known as MIAMI compound, is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. This compound has shown promising results in preclinical studies and has been found to inhibit the growth of various types of cancer cells.

Mechanism of Action

The mechanism of action of N-isobutyl-2-({[(4-methylphenyl)thio]acetyl}amino)benzamide compound is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and growth. N-isobutyl-2-({[(4-methylphenyl)thio]acetyl}amino)benzamide compound has also been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins in cells.
Biochemical and Physiological Effects:
N-isobutyl-2-({[(4-methylphenyl)thio]acetyl}amino)benzamide compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of the proteasome. In addition, N-isobutyl-2-({[(4-methylphenyl)thio]acetyl}amino)benzamide compound has been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-isobutyl-2-({[(4-methylphenyl)thio]acetyl}amino)benzamide compound in lab experiments is its ability to inhibit the growth of various types of cancer cells. This makes it a useful tool for studying the mechanisms of cancer growth and developing new anticancer therapies. However, one limitation of using N-isobutyl-2-({[(4-methylphenyl)thio]acetyl}amino)benzamide compound is its potential toxicity, which may limit its use in clinical settings.

Future Directions

There are several potential future directions for research on N-isobutyl-2-({[(4-methylphenyl)thio]acetyl}amino)benzamide compound. One area of research could focus on developing new derivatives of N-isobutyl-2-({[(4-methylphenyl)thio]acetyl}amino)benzamide compound with improved efficacy and reduced toxicity. Another area of research could focus on studying the mechanisms of action of N-isobutyl-2-({[(4-methylphenyl)thio]acetyl}amino)benzamide compound in more detail, in order to better understand its potential use as an anticancer agent. Finally, future research could focus on testing N-isobutyl-2-({[(4-methylphenyl)thio]acetyl}amino)benzamide compound in clinical trials to determine its safety and efficacy in humans.

Scientific Research Applications

N-isobutyl-2-({[(4-methylphenyl)thio]acetyl}amino)benzamide compound has been studied extensively for its potential use as an anticancer agent. It has been found to inhibit the growth of various types of cancer cells, including breast, ovarian, and lung cancer cells. In addition, N-isobutyl-2-({[(4-methylphenyl)thio]acetyl}amino)benzamide compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

2-[[2-(4-methylphenyl)sulfanylacetyl]amino]-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-14(2)12-21-20(24)17-6-4-5-7-18(17)22-19(23)13-25-16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACGHAXTXSKSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(4-methylphenyl)sulfanyl]acetyl}amino)-N-(2-methylpropyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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